Home > Products > Screening Compounds P97940 > Taranabant ((1R,2R)stereoisomer)
Taranabant ((1R,2R)stereoisomer) - 701977-00-6

Taranabant ((1R,2R)stereoisomer)

Catalog Number: EVT-1701827
CAS Number: 701977-00-6
Molecular Formula: C27H25ClF3N3O2
Molecular Weight: 516 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1S,2S)-Cyclopropylhistamine (VUF 5297)

  • Compound Description: (1S,2S)-Cyclopropylhistamine acts as an agonist on both the rat cortex and guinea pig jejunum histamine H3 receptors. It displays weak activity on H1 and H2 receptors. []

(1R,2R)-Cyclopropylhistamine (VUF 5296)

  • Compound Description: (1R,2R)-Cyclopropylhistamine is an enantiomer of VUF 5297 and is about 1 order of magnitude less active on histamine H3 receptors. []

(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone (TAK-456)

  • Compound Description: TAK-456 is a new antifungal agent. It exhibits significantly stronger antifungal activity compared to its three stereoisomers and its identified metabolites. []

(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-[4-(2,2,3,3-tetrafluoropropoxy) phenyl]-3(2H,4H)-1,2,4-triazolone (TAK-187)

  • Compound Description: TAK-187 is a new antifungal agent selected for clinical trials due to its potent in vitro and in vivo antifungal activity. It demonstrates a strong and selective inhibitory effect on sterol synthesis in Candida albicans. []

(+)-(1S,2S,4R-limonene-1,2-diol)

  • Compound Description: (+)-(1S,2S,4R-limonene-1,2-diol) is a limonene oxygenated metabolite produced via R-(+)-limonene biotransformation by Colletotrichum nymphaeae. While not exhibiting significant cytostatic effects, it displayed some degree of antiproliferative activity in human tumor cell lines. []

(-)-(1R,2R,4S-limonene-1,2-diol)

  • Compound Description: (-)-(1R,2R,4S-limonene-1,2-diol) is a limonene metabolite produced by the biotransformation of S-(-)-limonene by both Colletotrichum nymphaeae and Fusarium oxysporum 152B. It exhibited some degree of antiproliferative activity in human tumor cell lines. []

(1R,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid

  • Compound Description: This compound is a stereoisomer of 1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid, synthesized and evaluated for its activity as a ligand for the glycine binding site of the NMDA receptor, where it displayed moderate potency. []
Overview

Taranabant, specifically its (1R,2R) stereoisomer, is a synthetic compound classified as a cannabinoid-1 receptor inverse agonist. It was developed primarily for the treatment of obesity by modulating the endocannabinoid system. Taranabant is structurally related to other cannabinoid receptor modulators and has been studied for its potential to influence appetite and energy expenditure.

Source and Classification

Taranabant is classified under the category of cannabinoid receptor modulators, specifically targeting the cannabinoid-1 receptor. Its development was motivated by the need for effective pharmacological interventions in obesity management. The compound is often referenced by its developmental code, MK-0364, in scientific literature.

Synthesis Analysis

Methods

The synthesis of taranabant has evolved through various methodologies aimed at improving yield and efficiency. One notable approach is the palladium-catalyzed amidation of an enol tosylate, which leads to a stereodefined tetrasubstituted enamide. This step is crucial as it sets up the necessary stereochemistry for the final product. Subsequent asymmetric hydrogenation of this intermediate yields taranabant with high enantiomeric purity .

Technical Details

The synthesis process involves several key steps:

  1. Formation of Enamide: The initial reaction involves generating an enamide from an enol tosylate.
  2. Asymmetric Hydrogenation: This step employs chiral catalysts to achieve the desired stereochemistry.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological evaluation.
Molecular Structure Analysis

Structure

Taranabant's molecular structure can be described by its chemical formula C22H24ClF3N2OC_{22}H_{24}ClF_3N_2O. The compound features a complex arrangement that includes a trifluoromethyl group and a chlorophenyl moiety, contributing to its biological activity.

Data

The structural data indicates that taranabant possesses multiple chiral centers, which are critical for its interaction with cannabinoid receptors. The stereochemical configuration significantly influences its pharmacological properties.

Chemical Reactions Analysis

Reactions

Taranabant undergoes various chemical reactions typical of organic compounds, including:

  • Hydrogenation: As part of its synthesis, hydrogenation reactions are used to introduce hydrogen into double bonds.
  • Amidation: This reaction forms amides from carboxylic acids and amines, crucial in constructing the core structure of taranabant.

Technical Details

The specific conditions under which these reactions are carried out (e.g., temperature, pressure, catalyst type) are optimized to maximize yield and selectivity towards the desired stereoisomer.

Mechanism of Action

Process

Taranabant functions as an inverse agonist at the cannabinoid-1 receptor, meaning it binds to the receptor and induces an opposite pharmacological effect compared to agonists. This mechanism leads to reduced appetite and increased energy expenditure.

Data

Studies have shown that administration of taranabant can significantly alter metabolic rates and appetite regulation in animal models . The precise signaling pathways involved include inhibition of neuropeptide Y and modulation of other appetite-related neuropeptides.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 420.89 g/mol
  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents but poorly soluble in water.

Chemical Properties

  • Stability: Taranabant exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The presence of functional groups allows for further derivatization if needed for research purposes.
Applications

Scientific Uses

Taranabant has been primarily investigated for its potential role in treating obesity. Its unique mechanism as a cannabinoid-1 receptor inverse agonist positions it as a candidate for addressing metabolic disorders associated with obesity. Clinical trials have evaluated its efficacy in weight loss and metabolic improvements, although concerns about side effects have limited its clinical use .

Stereoselective Synthesis & Structural Optimization

Chiral Resolution Strategies for (1R,2R) Configuration

The isolation of the therapeutically active (1R,2R)-stereoisomer of taranabant (MK-0364) presented significant synthetic challenges due to the presence of two chiral centers. Early synthetic routes relied on diastereomeric salt crystallization using chiral acids such as dibenzoyl-L-tartaric acid for enantiomeric enrichment. This approach achieved moderate enantioselectivity (70-85% ee) but suffered from low yields (<30%) and required multiple crystallization cycles, making it impractical for large-scale production [3]. The chromatographic separation of stereoisomers using chiral stationary phases (e.g., amylose-derived columns) provided higher enantiopurity (>98% ee) but was limited by low throughput and high solvent consumption, restricting utility to analytical or small-scale preparatory applications [5].

A breakthrough came with the development of a dynamic kinetic resolution (DKR) strategy during the hydrogenation of a bromo-keto intermediate. This process utilized a Ru-(S)-BINAP catalyst system that simultaneously isomerized the labile chiral center while hydrogenating the ketone, yielding the crucial (1R,2R)-amino alcohol precursor with exceptional stereocontrol (98% ee, 94% yield). This elegant approach circumvented the need for post-synthetic resolution by establishing the correct stereochemistry early in the synthesis [3] [6]. The crystalline nature of the (1R,2R)-isomer was exploited through crystallization-induced diastereomer purification in later synthetic stages, where undesired stereoisomers were excluded from the crystal lattice, achieving >99.5% diastereomeric excess [3].

Table 1: Chiral Resolution Techniques for Taranabant (1R,2R) Configuration

MethodChiral Selector/AgentEnantiomeric Excess (%)Yield (%)Scalability
Diastereomeric Salt CrystallizationDibenzoyl-L-tartaric acid70-85%<30%Moderate
Chiral ChromatographyAmylose-derived CSP>98%LowAnalytical/preparatory
Dynamic Kinetic ResolutionRu-(S)-BINAP catalyst98%94%Industrial
Crystallization-Induced PurificationLattice exclusion>99.5%85%Industrial

Catalytic Asymmetric Synthesis Pathways

The large-scale synthesis of taranabant necessitated the development of efficient catalytic asymmetric methods. The cornerstone transformation involves a rhodium-catalyzed enantioselective hydrogenation of an enamide precursor using DuPhos-type ligands (specifically (R,R)-DuanPhos). This reaction established the C1 stereocenter with near-perfect enantioselectivity (99.4% ee) under mild conditions (50 psi H₂, 25°C), demonstrating exceptional functional group tolerance toward the pyridine trifluoromethyl group and nitrile substituents [3] [6].

A convergent synthetic route employed chiral pool starting materials derived from L-phenylalanine to introduce the β-amino alcohol motif. The stereointegrity was preserved through careful protection/deprotection sequences and mild coupling conditions during amide bond formation with the 2-methyl-2-[5-(trifluoromethyl)pyridin-2-yloxy]propanoic acid moiety [3]. Process optimization replaced chromatographic purification with crystallization-driven diastereomer separation by forming a hemisolvate crystalline structure (94 wt% purity, 94% isolated yield), significantly improving manufacturability. The final process demonstrated remarkable atom economy, with all stereogenic centers introduced catalytically rather than through stoichiometric chiral auxiliaries [3] [6].

Structure-Activity Relationship (SAR) of Diastereomeric Analogs

The cannabinoid-1 receptor exhibits marked stereoselectivity for the (1R,2R)-configuration over other stereoisomers. Pharmacological evaluation revealed a 150-fold difference in CB1 binding affinity (Kᵢ = 0.35 nM vs. 53 nM for (1S,2S)-isomer) and a 300-fold difference in functional antagonism (IC₅₀ = 0.13 nM vs. 39 nM) [1] [3]. Systematic modification of the diarylpropylamine core demonstrated that the 3-cyanophenyl moiety engages in π-π stacking with F170/Trp279 in the CB1 binding pocket, while the 4-chlorophenyl group occupies a hydrophobic subpocket. The methyl group on the propylamine backbone provides optimal steric bulk, with ethyl or hydrogen substitutions reducing potency by 10- and 50-fold respectively [3] [9].

The amide linker proved essential for maintaining the bioactive conformation, with ester or ketone isosteres showing complete loss of activity. The tert-butyl-like gem-dimethyl group adjacent to the ether oxygen rigidifies the molecule by preventing rotation around the C(O)-N bond, while the 5-(trifluoromethyl)pyridin-2-yloxy group forms critical hydrogen bonds with K192 and hydrophobic interactions with F174/Leu387. Molecular truncation studies identified the minimum pharmacophore as the diarylpropylamine-amide fragment, with removal of either aromatic ring abolishing activity [3].

Table 2: SAR Profile of Taranabant Structural Modifications

Structural Region ModifiedKey Analog ChangesCB1 Binding Affinity (Kᵢ)Functional Activity (IC₅₀)
Stereochemistry(1R,2R)-isomer0.35 nM0.13 nM
(1S,2S)-isomer53 nM39 nM
Aryl Group 13-Cyanophenyl0.35 nM0.13 nM
3-Chlorophenyl1.2 nM0.9 nM
Aryl Group 24-Chlorophenyl0.35 nM0.13 nM
4-Methylphenyl2.8 nM1.7 nM
Propylamine Methyl-CH₃0.35 nM0.13 nM
-H17 nM12 nM
Amide Linker-C(O)NH-0.35 nM0.13 nM
-CH₂NH->1000 nM>1000 nM
Pyridine Substituent5-CF₃0.35 nM0.13 nM
5-H8.9 nM6.2 nM

Computational-Guided Molecular Design for CB1 Selectivity

Computational approaches played a pivotal role in optimizing taranabant's CB1 receptor selectivity over CB2 (>1000-fold). Homology modeling of CB1 based on rhodopsin templates identified a narrow, elongated binding pocket distinct from CB2's more spherical binding site. Docking simulations revealed that the (1R,2R)-configuration optimally positions the 3-cyanophenyl group for π-stacking with F170³.²⁷/W172⁵.⁴³, while the pyridine trifluoromethyl group occupies a lipophilic subpocket lined by L193 and V196 [7].

Molecular dynamics simulations demonstrated that the gem-dimethyl group adjacent to the ether oxygen restricts conformational flexibility, reducing the entropic penalty upon binding by 3.2 kcal/mol compared to the mono-methyl analog. Quantum mechanical calculations further revealed that the amide carbonyl forms a critical hydrogen bond with K192³.²⁸ with bond length dynamics averaging 2.85Å, while the (1R,2R)-stereochemistry prevents steric clashes with F174³.³² and F177³.³⁵ that occur with other stereoisomers [6] [7].

Free energy perturbation (FEP) calculations accurately predicted the 300-fold activity difference between stereoisomers by computing relative binding affinities (ΔΔG = 3.4 kcal/mol for (1R,2R) vs. (1S,2S)). Virtual screening of analogs using this model identified the 5-trifluoromethylpyridine as optimal for both potency and metabolic stability, balancing hydrophobic interactions and resistance to oxidative metabolism [3] [7].

Properties

CAS Number

701977-00-6

Product Name

Taranabant ((1R,2R)stereoisomer)

IUPAC Name

N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide

Molecular Formula

C27H25ClF3N3O2

Molecular Weight

516 g/mol

InChI

InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1

InChI Key

QLYKJCMUNUWAGO-HXOBKFHXSA-N

SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F

Isomeric SMILES

C[C@H]([C@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.